4-(2-Methylphenoxy)aniline hydrochloride
Overview
Description
4-(2-Methylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C13H14ClNO. It is used primarily in research settings and has applications in various scientific fields. The compound is known for its unique structure, which includes a phenoxy group attached to an aniline moiety, making it an interesting subject for chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)aniline hydrochloride typically involves the reaction of 2-methylphenol with aniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the formation of the carbon-carbon bond between the phenoxy and aniline groups . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced aniline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, reduced aniline derivatives from reduction, and various substituted aniline compounds from nucleophilic substitution .
Scientific Research Applications
4-(2-Methylphenoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The phenoxy and aniline groups allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways are subjects of ongoing research, but its structure suggests it could interact with enzymes and receptors involved in oxidative and reductive processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylphenoxy)aniline: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and reactivity.
2-Methylphenol: A precursor in the synthesis of 4-(2-Methylphenoxy)aniline hydrochloride, sharing the phenoxy group but lacking the aniline moiety.
Aniline: Another precursor, which shares the aniline group but lacks the phenoxy group.
Uniqueness
This compound is unique due to its combined phenoxy and aniline structure, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-(2-methylphenoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-10-4-2-3-5-13(10)15-12-8-6-11(14)7-9-12;/h2-9H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKANFQZAGDYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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